molecular formula C21H23NO3 B5514341 4-{[(4-methylphenyl)amino]carbonyl}phenyl cyclohexanecarboxylate

4-{[(4-methylphenyl)amino]carbonyl}phenyl cyclohexanecarboxylate

Cat. No. B5514341
M. Wt: 337.4 g/mol
InChI Key: UMSFOKOIZYARBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "4-{[(4-methylphenyl)amino]carbonyl}phenyl cyclohexanecarboxylate" involves complex reactions, including nucleophilic substitution and reduction processes. For example, Yang et al. (1999) described the synthesis of polyamides incorporating cyclohexane structures through a nucleophilic substitution reaction, followed by catalytic hydrazine reduction, which may provide insights into the synthesis routes applicable to our compound of interest (Yang, Chin‐Ping, Hsiao, & Yang, 1999).

Molecular Structure Analysis

The conformational preferences of cyclohexane derivatives significantly influence their molecular structure. Alemán et al. (2009) explored the conformational profile of 1-amino-2-phenylcyclohexanecarboxylic acid, revealing the impact of substituent orientation on the molecule's structure, which is relevant for understanding the molecular structure of our target compound (Alemán et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often result in interesting reactivity patterns and products. Guizzardi et al. (2001) studied the generation and reactivity of aminophenyl cations, providing insights into potential electrophilic substitution reactions that "this compound" might undergo (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).

Physical Properties Analysis

The physical properties of cyclohexane derivatives, including solubility, melting points, and crystalline structure, are critical for their application. The work by Ajibade and Andrew (2021) on the molecular structures of related compounds highlights the significance of intermolecular hydrogen bonding and its effect on the physical properties (Ajibade & Andrew, 2021).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, further studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

[4-[(4-methylphenyl)carbamoyl]phenyl] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-15-7-11-18(12-8-15)22-20(23)16-9-13-19(14-10-16)25-21(24)17-5-3-2-4-6-17/h7-14,17H,2-6H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSFOKOIZYARBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.